1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone
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Overview
Description
1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone is an organic compound with the molecular formula C19H32F2O and a molecular weight of 314.4535864 . This compound is characterized by a cyclohexyl group attached to a ketone functional group, with a fluorinated isopropyl group as a substituent. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone typically involves the reaction of cyclohexanone with a fluorinated isopropyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Carboxylic acids, esters
Reduction: Secondary alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone involves its interaction with molecular targets such as enzymes and receptors. The fluorinated isopropyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone group can form hydrogen bonds and interact with active sites of enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl(1-chloro-1-methylethyl) ketone
- Cyclohexyl(1-bromo-1-methylethyl) ketone
- Cyclohexyl(1-iodo-1-methylethyl) ketone
Uniqueness
1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone is unique due to the presence of the fluorinated isopropyl group, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its halogenated analogs .
Properties
CAS No. |
130485-81-3 |
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Molecular Formula |
C10H17FO |
Molecular Weight |
172.24 g/mol |
IUPAC Name |
1-cyclohexyl-2-fluoro-2-methylpropan-1-one |
InChI |
InChI=1S/C10H17FO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
InChI Key |
VTEMLBSPIWBRKR-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)C1CCCCC1)F |
Canonical SMILES |
CC(C)(C(=O)C1CCCCC1)F |
Synonyms |
1-Propanone, 1-cyclohexyl-2-fluoro-2-methyl- (9CI) |
Origin of Product |
United States |
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